
2-(2,5-dioxopyrrolidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-dioxopyrrolidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes both pyrrolidinone and isoindole moieties. Its chemical properties make it a subject of interest for researchers in medicinal chemistry, pharmacology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxopyrrolidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of a suitable isoindole derivative with a pyrrolidinone precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process, making it feasible for commercial applications.
化学反应分析
Types of Reactions
2-(2,5-dioxopyrrolidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学研究应用
2-(2,5-dioxopyrrolidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and polymers with unique properties.
作用机制
The mechanism of action of 2-(2,5-dioxopyrrolidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target.
相似化合物的比较
Similar Compounds
Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate: Known for its anthelmintic and cytotoxic potentials.
(S)-1-(2,5-dioxo-1-phenylpyrrolidin-3-yl)cyclohexanecarbaldehyde: Used in cholinesterase and α-glucosidase inhibitory studies.
Uniqueness
2-(2,5-dioxopyrrolidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid stands out due to its dual functional groups, which provide a unique combination of chemical reactivity and biological activity. This makes it a versatile compound for various research and industrial applications.
属性
分子式 |
C13H8N2O6 |
|---|---|
分子量 |
288.21 g/mol |
IUPAC 名称 |
2-(2,5-dioxopyrrolidin-3-yl)-1,3-dioxoisoindole-4-carboxylic acid |
InChI |
InChI=1S/C13H8N2O6/c16-8-4-7(10(17)14-8)15-11(18)5-2-1-3-6(13(20)21)9(5)12(15)19/h1-3,7H,4H2,(H,20,21)(H,14,16,17) |
InChI 键 |
XYFXAYCPSFXUQO-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(=O)NC1=O)N2C(=O)C3=C(C2=O)C(=CC=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(Tert-butyldimethylsilyl)oxy]-5-methoxyaniline](/img/structure/B13451625.png)
![2-[phenylmethoxycarbonyl-[(3R)-1-phenylmethoxycarbonylpyrrolidin-3-yl]amino]acetic acid](/img/structure/B13451626.png)

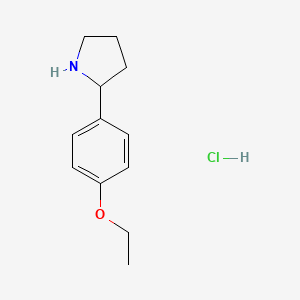
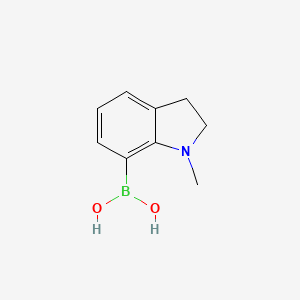
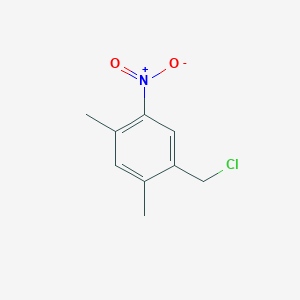
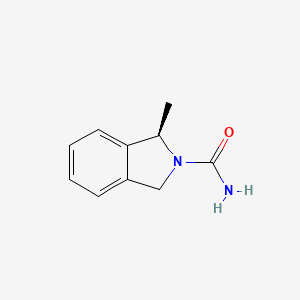
![N-[(Z)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-2-piperazin-1-ylacetamide](/img/structure/B13451665.png)
![(2r,3r,4s,5s,6r)-2-[1,7-Bis(4-hydroxyphenyl)heptan-3-yloxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13451670.png)

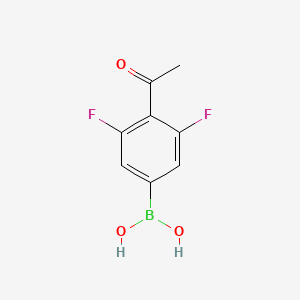
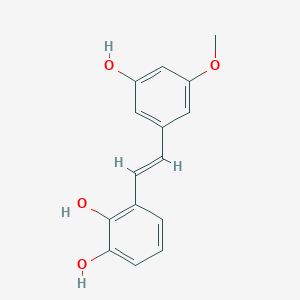
![4-[3-(Propan-2-yl)phenoxy]benzoicacid](/img/structure/B13451690.png)

